molecular formula C24H21FN4O3 B2809970 2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1428366-42-0

2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2809970
CAS No.: 1428366-42-0
M. Wt: 432.455
InChI Key: ZUDYCFXMFKNEAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo[1,5-a]pyrazinone derivative characterized by a fused bicyclic heterocyclic core. Key structural features include:

  • Hydroxymethyl substituent at position 3, enhancing solubility and enabling derivatization.
  • 4-(2-Oxopyrrolidin-1-yl)benzyl group at position 5, introducing a polar lactam moiety that may influence metabolic stability and receptor interactions.

Properties

IUPAC Name

2-(4-fluorophenyl)-3-(hydroxymethyl)-5-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3/c25-18-7-5-17(6-8-18)22-20(15-30)23-24(32)27(12-13-29(23)26-22)14-16-3-9-19(10-4-16)28-11-1-2-21(28)31/h3-10,12-13,30H,1-2,11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDYCFXMFKNEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C=CN4C(=C(C(=N4)C5=CC=C(C=C5)F)CO)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the 4-fluorophenyl group, hydroxymethyl group, and the 4-(2-oxopyrrolidin-1-yl)benzyl group. Each step requires specific reagents and conditions, such as:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Introduction of the 4-fluorophenyl group: This step may involve electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Addition of the hydroxymethyl group: This can be done through hydroxymethylation reactions using formaldehyde or other suitable reagents.

    Attachment of the 4-(2-oxopyrrolidin-1-yl)benzyl group: This step may involve nucleophilic substitution reactions using benzyl halides and pyrrolidinone derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced at different sites, such as the pyrazine ring or the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Nucleophiles like amines, thiols

Major Products

    Oxidation products: Carboxylic acids

    Reduction products: Alcohols, amines

    Substitution products: Various substituted phenyl derivatives

Scientific Research Applications

2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-viral properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, where it can exert its effects by inhibiting or activating biological pathways.

Comparison with Similar Compounds

5-(2-Fluorobenzyl)-2-(4-Fluorophenyl)-3-(Hydroxymethyl)Pyrazolo[1,5-a]Pyrazin-4(5H)-one ()

  • Substituents : Position 5 has a 2-fluorobenzyl group instead of the target compound’s 4-(2-oxopyrrolidin-1-yl)benzyl.
  • Molecular Weight : 367.355 g/mol vs. the target compound’s estimated ~480 g/mol (based on structural complexity).

Pyrazolo[1,5-a]Pyrimidinone Derivatives

2-Phenyl-5-(2,3,4,5-Tetrafluorophenyl)Pyrazolo[1,5-a]Pyrimidin-7(4H)-one (MK63, )

  • Core Structure: Pyrimidinone ring (vs. pyrazinone in the target compound), reducing ring electron density.
  • Substituents : Highly fluorinated phenyl groups increase lipophilicity (logP ~3.5 estimated) compared to the target compound’s polar lactam .

    5-(3,5-Bis(Trifluoromethyl)Phenyl)-2-(4-Methoxyphenyl)Pyrazolo[1,5-a]Pyrimidin-7(4H)-one (MK74, )

  • Substituents : Trifluoromethyl groups enhance metabolic stability but reduce solubility. The 4-methoxyphenyl group may engage in π-π stacking interactions absent in the target compound .

Other Pyrazolo Derivatives

2-(1-(4-Amino-3-(1H-Pyrrolo[2,3-b]Pyridin-5-yl)-1H-Pyrazolo[3,4-c]Pyrimidin-1-yl)Ethyl)-5-Fluoro-3-(3-Fluorophenyl)-4H-Chromen-4-one ()

  • Structural Complexity: Chromenone-pyrrolopyridine hybrid with dual fluorophenyl groups.
  • Molecular Weight : 536.4 g/mol vs. the target compound’s lower mass.

3-(4-Chlorophenyl)-2-Methyl-5-{[(4-Methylphenyl)Sulfanyl]Methyl}Pyrazolo[1,5-a]Pyrimidin-7(4H)-one ()

  • Substituents : Sulfanyl group improves membrane permeability but increases susceptibility to oxidation compared to the hydroxymethyl group in the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazolo[1,5-a]pyrazinone 4-Fluorophenyl, hydroxymethyl, 4-(2-oxopyrrolidin-1-yl)benzyl ~480 High polarity, lactam stability
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazinone 2-Fluorobenzyl 367.355 Moderate solubility, no lactam
MK63 Pyrazolo[1,5-a]pyrimidinone 2-Phenyl, 2,3,4,5-tetrafluorophenyl 341.23 High lipophilicity, fluorinated
MK74 Pyrazolo[1,5-a]pyrimidinone 3,5-Bis(trifluoromethyl)phenyl, 4-methoxyphenyl 469.31 Metabolic stability, low solubility

Research Findings

  • Fluorine Substitution : Fluorophenyl groups in the target compound and analogs (e.g., , MK63) enhance binding to hydrophobic pockets in biological targets, as seen in kinase inhibitors .
  • Lactam vs. Benzyl Groups : The 4-(2-oxopyrrolidin-1-yl)benzyl group in the target compound improves metabolic stability compared to 2-fluorobenzyl () but may reduce membrane permeability .
  • Core Modifications: Pyrazolo[1,5-a]pyrimidinones (e.g., MK63, MK74) exhibit higher thermal stability (mp >250°C) than pyrazinones due to aromatic ring conjugation .

Biological Activity

The compound 2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H20FN3O2\text{C}_{20}\text{H}_{20}\text{F}\text{N}_3\text{O}_2

This structure features a pyrazolo[1,5-a]pyrazin core, which is significant in various biological activities.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The specific mechanisms through which this compound operates are still under investigation but may involve:

  • Inhibition of cell proliferation : Similar pyrazolo derivatives have shown to inhibit cancer cell lines by inducing apoptosis or differentiation.
  • Modulation of signaling pathways : The presence of hydroxymethyl and oxopyrrolidin groups suggests potential interactions with various cellular receptors and enzymes.

Anticancer Activity

A study focusing on the synthesis of pyrazole analogs indicated that compounds similar to the target molecule have demonstrated significant cytotoxicity against leukemia cell lines. For instance, a related compound induced terminal differentiation in HL-60 cells and regulated key proteins like Bcl-2 and c-Myc, promoting apoptosis while also facilitating differentiation .

CompoundCell LineIC50 (µM)Mechanism
Compound 1HL-600.45Apoptosis induction
Target CompoundTBDTBDTBD

Neuroprotective Effects

Research into related compounds has suggested neuroprotective properties. For example, derivatives have exhibited selective inhibition of monoamine oxidase B (MAO-B), which is crucial for neuroprotection in conditions such as Parkinson's disease. The target compound may similarly influence neuroprotective pathways through its structural components .

Case Studies

  • Case Study on Anticancer Properties :
    • A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. Results showed that modifications at the benzyl position enhanced cytotoxicity significantly compared to unmodified analogs.
  • Neuroprotection in Animal Models :
    • In vivo studies using animal models demonstrated that compounds with a similar structure provided protection against neurodegeneration induced by toxins, suggesting potential therapeutic applications for neurodegenerative diseases.

Q & A

Q. What are the common synthetic routes for this compound, and what key steps are involved?

The synthesis typically involves multi-step organic reactions, including:

  • Heterocyclic ring formation : Construction of the pyrazolo[1,5-a]pyrazinone core via cyclization reactions.
  • Substitution reactions : Introduction of the 4-fluorophenyl and hydroxymethyl groups through nucleophilic substitution or coupling reactions.
  • Benzyl group functionalization : Attachment of the 2-oxopyrrolidin-1-yl benzyl moiety via alkylation or Suzuki-Miyaura cross-coupling.
    Purification often employs column chromatography or HPLC, with reaction progress monitored via TLC and NMR .

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% typically required for pharmacological studies).
  • X-ray Crystallography : For absolute structural confirmation in crystalline form (if applicable) .

Q. What solvents and catalysts are typically used in its synthesis?

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) for coupling reactions; ethanol or methanol for intermediate steps.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling; acid/base catalysts for ring-closing reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Temperature control : Lower temperatures (0–25°C) to minimize side reactions during sensitive steps like benzylation.
  • Solvent polarity adjustment : Use DMF for high-temperature reactions requiring solubility; switch to THF for Grignard-type additions.
  • Catalyst screening : Test Pd-based catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) to enhance cross-coupling efficiency.
  • In-line monitoring : Use HPLC or FTIR to track intermediate formation and adjust reaction time dynamically .

Q. How can contradictions in reported bioactivity data (e.g., varying IC₅₀ values) be resolved?

  • Assay standardization : Ensure consistent cell lines (e.g., A549 vs. HeLa), incubation times, and endpoint measurements.
  • Structural analogs comparison : Compare activity trends with structurally similar compounds (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify substituent-specific effects.
  • Solubility correction : Account for differences in DMSO/ethanol stock solutions, which may affect compound bioavailability .

Q. What computational methods are effective for predicting biological targets and binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinases (e.g., EGFR, VEGFR) or GPCRs.
  • QSAR modeling : Corrogate substituent electronegativity (e.g., fluorophenyl) with activity data to design optimized analogs.
  • MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to validate binding hypotheses .

Q. How should stability studies be designed to assess compound degradation under physiological conditions?

  • Accelerated stability testing : Expose the compound to pH gradients (1.2–7.4), elevated temperatures (40°C), and UV light.
  • Degradation product analysis : Use LC-MS to identify hydrolytic (e.g., lactam ring opening) or oxidative byproducts.
  • Buffer compatibility : Test solubility and stability in PBS and simulated gastric fluid to guide formulation .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

  • Fragment-based modification : Systematically replace the hydroxymethyl group with carboxy, amino, or halogen substituents.
  • Bioisosteric replacement : Substitute the 2-oxopyrrolidin moiety with morpholine or piperazine rings to modulate solubility.
  • In vitro screening : Test analogs against kinase panels or antimicrobial assays to map functional group contributions .

Q. What advanced analytical methods ensure batch-to-batch consistency in preclinical studies?

  • Chiral HPLC : Resolve enantiomeric impurities if stereocenters are present.
  • Elemental Analysis : Validate C/H/N ratios to confirm stoichiometry.
  • DSC/TGA : Monitor thermal degradation profiles to establish storage guidelines .

Q. What key considerations apply when transitioning from in vitro to in vivo studies?

  • Pharmacokinetic profiling : Assess plasma half-life, Cmax, and tissue distribution in rodent models.
  • Metabolite identification : Use LC-MS/MS to detect hepatic metabolites (e.g., glucuronidation of the hydroxymethyl group).
  • Toxicity screening : Evaluate hepatotoxicity (ALT/AST levels) and hematological parameters post-administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.